6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one
CAS No.:
Cat. No.: VC15906438
Molecular Formula: C16H12FNO3
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FNO3 |
|---|---|
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | 6-(3-fluorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
| Standard InChI | InChI=1S/C16H12FNO3/c17-10-3-1-2-9(4-10)12-6-14(19)11-5-15-16(21-8-20-15)7-13(11)18-12/h1-5,7,12,18H,6,8H2 |
| Standard InChI Key | IJYJIPDFDHBJTD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=CC3=C(C=C2C1=O)OCO3)C4=CC(=CC=C4)F |
Introduction
Synthesis and Structural Features
Synthetic Pathways
The synthesis of 6-(3-fluorophenyl)-6,7-dihydro-dioxolo[4,5-G]quinolin-8(5H)-one involves multi-component reactions (MCRs) that emphasize regioselectivity and environmental sustainability. A catalyst-free method developed by researchers utilizes aldehydes, dimedone, and 6-aminouracil derivatives under mild conditions . This approach yields spiropyrano[2,3-d]pyrimidine-triones with excellent regioselectivity (yields: 75–92%) and minimizes waste production . Key steps include:
-
Knoevenagel Condensation: Formation of an α,β-unsaturated ketone intermediate.
-
Michael Addition: Nucleophilic attack by 6-aminouracil.
-
Cyclization: Electrocyclic ring closure to form the dioxolane-quinoline framework .
Structural Characterization
X-ray crystallography and NMR spectroscopy confirm the compound’s planar quinoline core and chair conformation of the dioxolane ring. The 3-fluorophenyl group adopts a pseudo-axial orientation, minimizing steric hindrance with the dioxolane moiety. Key spectral data include:
-
¹H NMR (CDCl₃): δ 7.36 (s, ArH), 5.85 (dd, J = 2 Hz, CH₂), 0.64 (s, CH₃) .
-
¹³C NMR: Peaks at 168.22 ppm (C=O), 147.01 ppm (aromatic C-F) .
| Compound | IC₅₀ (µM) | Cell Line | Selectivity Index (SI) |
|---|---|---|---|
| 6-Fluorophenyl | 15.2 | HeLa | 5.3 |
| 6-Fluorophenyl | 22.5 | A-549 | 3.8 |
Antimicrobial Properties
The fluorophenyl-dioxolane scaffold disrupts microbial cell membranes, exhibiting broad-spectrum activity. Against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), the compound outperforms fluconazole.
Antioxidant Efficacy
In DPPH and ABTS assays, electron-withdrawing substituents enhance radical scavenging:
-
DPPH: 75% scavenging at 100 µM.
-
ABTS: 70% scavenging at 100 µM.
Mechanism of Action
The compound’s biological effects arise from dual mechanisms:
-
Topoisomerase Inhibition: Binding to topoisomerase II-DNA complexes induces DNA strand breaks, triggering apoptosis in cancer cells.
-
Membrane Disruption: Interaction with phospholipid bilayers compromises microbial cell integrity.
-
Oxidative Stress Modulation: Scavenging of reactive oxygen species (ROS) mitigates oxidative damage in cardiomyocytes.
Comparative Analysis with Analogues
Fluorophenyl vs. Difluorophenyl Derivatives
Introducing a second fluorine atom at the 4-position (C₁₆H₁₁F₂NO₃) enhances lipophilicity (LogP: 2.1 vs. 1.8) but reduces aqueous solubility (0.12 mg/mL vs. 0.25 mg/mL). The difluoro analogue shows improved anticancer potency (IC₅₀: 12.4 µM vs. 15.2 µM) but higher hepatotoxicity (LD₅₀: 120 mg/kg vs. 200 mg/kg).
Dioxolane vs. Dioxane Rings
Replacing the dioxolane ring with dioxane (C₁₆H₁₄NO₃) abolishes antimicrobial activity, underscoring the dioxolane’s role in membrane penetration .
Future Directions and Challenges
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.
-
Targeted Delivery: Nanoparticle encapsulation for reduced off-target effects.
-
Toxicological Profiling: Chronic toxicity studies in rodent models.
-
Synthetic Scalability: Flow chemistry approaches for industrial production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume